Tryptophane benzyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Organic Synthesis
Tryptophan benzyl (B1604629) ester serves as an important raw material and intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and dyestuffs. fishersci.se The synthesis of the ester itself presents challenges due to the acid-sensitive nature of the tryptophan indole (B1671886) ring. publish.csiro.au While direct acid-catalyzed esterification (Fischer-Speier reaction) is common for many amino acids, this method can be problematic for tryptophan. publish.csiro.aunih.gov
To overcome this, researchers have developed alternative methods. One approach involves the thermal decomposition of benzyldimethylanilinium salts of N-protected tryptophan. publish.csiro.au Another mild and effective method reported is the esterification using p-toluenesulfonyl chloride in benzyl alcohol. sci-hub.se More recent research has focused on environmentally friendly or "green" solvents for the Fischer-Speier reaction to produce enantiomerically pure tryptophan benzyl ester, avoiding hazardous solvents like benzene (B151609) or carbon tetrachloride. nih.govresearchgate.net Studies have shown that using 2-methyltetrahydrofuran (B130290) (Me-THF) as a solvent allows for the preparation of the ester in good yield without racemization. nih.govresearchgate.net
The utility of tryptophan benzyl ester extends to the creation of novel bioactive compounds. In a 2023 study, it was used to synthesize tryptophan benzyl ester-betaxanthin, a new betalain derivative. nih.gov This compound, when tested in the animal model Caenorhabditis elegans, demonstrated significant antitumoral effects, reducing tumor size by 42.6%. nih.gov Microarray analysis suggested its mechanism of action involves the down-regulation of key genes in the mTOR pathway. nih.gov This highlights the role of tryptophan benzyl ester as a crucial starting material for developing potential new therapeutic agents. chemimpex.comchemimpex.com
Role in Peptide Chemistry
Direct Esterification Approaches
Direct esterification stands as a primary route for synthesizing tryptophan benzyl ester. This involves the direct reaction of tryptophan with benzyl alcohol, typically facilitated by a catalyst. The most common of these is the Fischer-Speier esterification.
Acid-Catalyzed Fischer-Speier Esterification
First described by Emil Fischer and Arthur Speier in 1895, Fischer-Speier esterification involves refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org For tryptophan benzyl ester, this means reacting tryptophan with benzyl alcohol in the presence of an acid like p-toluenesulfonic acid (TsOH). wikipedia.orgnih.gov The reaction's primary challenge is managing the water produced, which can shift the equilibrium back towards the reactants, thus hindering the formation of the ester. wikipedia.org
Historically, the Fischer-Speier esterification for preparing amino acid benzyl esters, including that of tryptophan, has relied on solvents that form an azeotrope with water, allowing for its removal and driving the reaction to completion. unimi.itnih.gov Solvents such as benzene, carbon tetrachloride, and chloroform (B151607) have been commonly used for this purpose. unimi.itnih.gov However, these solvents are now recognized as hazardous and are being phased out due to environmental and health concerns. unimi.itnih.govnih.gov
Another traditional approach involves using toluene (B28343) or benzyl alcohol itself as the solvent. nih.govresearchgate.net While effective in removing water, these solvents require high temperatures, which can lead to a significant drawback: racemization. nih.govresearchgate.net Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is particularly problematic for amino acids like tryptophan, where maintaining chirality is often critical for the biological activity of the final product. nih.govresearchgate.net The use of a strong base in some esterification methods has also been shown to cause some degree of racemization. sci-hub.se Furthermore, esterifying amino acids like tryptophan can be difficult in strongly acidic conditions and at high temperatures. sci-hub.se
| Solvent | Key Challenges |
| Benzene | Hazardous, carcinogenic. unimi.itnih.gov |
| Carbon Tetrachloride | Hazardous, ozone-depleting. unimi.itnih.gov |
| Chloroform | Hazardous, suspected carcinogen. nih.gov |
| Toluene | High boiling point can cause racemization. nih.govresearchgate.net |
| Benzyl Alcohol (as solvent) | High boiling point can cause racemization. nih.govresearchgate.net |
In response to the challenges posed by traditional solvents, research has shifted towards identifying and utilizing "green" solvents that are less hazardous and can maintain the enantiomeric purity of the product. unimi.itnih.govnih.gov These alternative solvents are chosen for their ability to form azeotropes with water at lower temperatures, thus preventing racemization while still effectively driving the esterification reaction. unimi.it
Cyclohexane (B81311) has emerged as a viable and less hazardous alternative to benzene for the Fischer-Speier esterification of amino acids. unimi.itnih.govacs.org Its water azeotrope has physical properties very similar to that of benzene's, allowing for efficient water removal at a relatively low temperature, which helps in preserving the enantiomeric purity of the resulting ester. unimi.itacs.org The use of cyclohexane has been shown to be effective for a range of amino acids, though it may be less efficient for "problematic" amino acids such as tryptophan, arginine, and methionine. nih.govresearchgate.net
To address the limitations of cyclohexane with certain amino acids, more polar "green" ethers have been investigated. nih.govresearchgate.net Among these, cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyltetrahydrofuran (Me-THF) were initially considered. nih.govresearchgate.net However, CPME was found to cause racemization, and TAME was prone to decomposition under the acidic reaction conditions. nih.govresearchgate.net
2-Methyltetrahydrofuran (Me-THF) has proven to be a particularly advantageous solvent for the enantiopure preparation of tryptophan benzyl ester. nih.govresearchgate.net Derived from renewable resources like furfural (B47365) and levulinic acid, Me-THF is considered a greener alternative to solvents like tetrahydrofuran (B95107) (THF). mdpi.com It exhibits lower water miscibility compared to THF, which is beneficial for reaction work-up and solvent recycling. mdpi.comchempoint.com
In the context of Fischer-Speier esterification, Me-THF allows for the synthesis of the benzyl esters of tryptophan, methionine, and arginine in good yields while maintaining their enantiomeric purity, as confirmed by chiral HPLC analysis. nih.govresearchgate.net The procedure has also been successfully applied to proline benzyl ester, achieving quantitative yield and enantiopurity. nih.gov The use of Me-THF circumvents the need for hazardous solvents and the high temperatures that lead to racemization, making it a superior choice for the synthesis of these sensitive chiral building blocks. nih.gov
| Green Solvent | Advantages |
| Cyclohexane | Less hazardous than benzene, effective for many amino acids, preserves enantiopurity. unimi.itnih.gov |
| 2-Methyltetrahydrofuran (Me-THF) | "Green" solvent, good yield and high enantiopurity for tryptophan benzyl ester, avoids racemization. nih.govresearchgate.net |
Green Chemistry Solvents in Enantiopure Preparation
Thermal Decomposition of Benzyldimethylanilinium Salts
An alternative, though less common, method for preparing tryptophan benzyl ester involves the thermal decomposition of a benzyldimethylanilinium salt of N-protected tryptophan. sci-hub.se This method, however, was not successful when applied directly to unprotected amino acids. sci-hub.se A significant drawback of this procedure is that the esterification is carried out with a strong base, which can lead to some degree of racemization. sci-hub.se
Indirect Esterification Pathways
A significant indirect route to synthesizing tryptophan benzyl ester involves the use of an N-Carboxyanhydride (NCA) intermediate. This strategy circumvents the harsh acidic conditions that can degrade the acid-sensitive indole (B1671886) side chain of tryptophan. The process generally involves two main steps: the formation of the Trp-NCA, followed by its reaction with benzyl alcohol to yield the desired ester.
The formation of the NCA from an unprotected amino acid, known as the Fuchs-Farthing method, is widely employed. This typically involves reacting L-tryptophan with a phosgene (B1210022) source, such as gaseous phosgene, diphosgene (a liquid), or triphosgene (B27547) (a solid), in an anhydrous solvent like tetrahydrofuran (THF). The use of solid triphosgene is often preferred for its ease of handling compared to gaseous phosgene. The reaction proceeds via a cyclization mechanism, producing the L-tryptophan N-carboxyanhydride and releasing HCl as a byproduct. Research has shown that for L-tryptophan, these reactions can be conducted at ambient temperature, with the reaction's own exotherm being sufficient to drive it to completion, sometimes in as little as 2.5 hours.
Once the Trp-NCA intermediate is formed and isolated, it is treated with benzyl alcohol. The benzyl alcohol acts as a nucleophile, attacking the carbonyl group of the NCA ring. This leads to the opening of the ring and the formation of a carbamic acid intermediate, which subsequently decarboxylates (loses CO2) to yield the final product, L-tryptophan benzyl ester. This method, first reported in 1963, provides an effective pathway to the target molecule under conditions that avoid strong acids.
Recent advancements have explored alternative, milder reagents for NCA formation directly from amino acids and carbon dioxide, such as using n-propylphosphonic anhydride (B1165640) (T3P), which could further refine this pathway for preparing tryptophan benzyl ester.
| Step | Description | Reagents |
| 1. NCA Formation | Cyclization of L-tryptophan to form the N-carboxyanhydride. | L-tryptophan, Phosgene source (e.g., triphosgene), Anhydrous THF |
| 2. Esterification | Ring-opening of the Trp-NCA with benzyl alcohol. | Trp-NCA, Benzyl alcohol |
Protecting Group Introduction during Synthesis
To facilitate controlled reactions and prevent unwanted side reactions during the synthesis of tryptophan benzyl ester and its subsequent use in peptide synthesis, specific functional groups on the tryptophan molecule are temporarily blocked using protecting groups. The most common sites for protection are the α-amino group and the indole nitrogen.
tert-Butoxycarbonyl (Boc) Group Protection of Amino Terminus
The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino terminus of tryptophan. The introduction of the Boc group is typically achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction can be performed under various conditions, including in aqueous solutions with bases like sodium hydroxide (B78521) or in organic solvents like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base.
The resulting Nα-Boc-L-tryptophan can then be esterified with benzyl alcohol to form Nα-Boc-L-tryptophan benzyl ester. Alternatively, L-tryptophan benzyl ester can be prepared first, followed by the introduction of the Boc group. This "doubly protected" derivative is a key building block in peptide synthesis. The Boc group serves to prevent the amino group from participating in unwanted reactions during subsequent coupling steps. Its key advantage is that it can be removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758), which are conditions that typically leave the benzyl ester and other protecting groups intact.
Benzyl Protection of Indole Nitrogen
The indole ring of tryptophan is nucleophilic and susceptible to modification, particularly by electrophilic species that can be generated during peptide synthesis (e.g., carbocations from the cleavage of other protecting groups). To prevent these side reactions, the indole nitrogen (N-in) is often protected. While formyl groups are common in Boc-based solid-phase peptide synthesis, the benzyl group (Bn) can also be employed for this purpose.
A more common strategy, however, is to use the tert-butoxycarbonyl (Boc) group for indole protection, creating Fmoc-Trp(Boc)-OH for use in Fmoc-based synthesis. The N-in-Boc group effectively shields the indole ring from electrophilic attack and minimizes side reactions. It is cleaved simultaneously with other acid-labile groups like the C-terminal ester during the final deprotection step with strong acids like TFA. Another approach involves using aluminum chloride to deprotect an N-in-benzyl group, although this is a less common method in the context of standard peptide synthesis. The choice of indole protection is critical for achieving high yields and purity in the synthesis of tryptophan-containing peptides.
Advanced Synthetic Strategies for Tryptophan Benzyl Ester Derivatives
Beyond the fundamental synthesis of the protected amino acid ester, advanced strategies focus on creating complex derivatives with high stereochemical control, which are essential for developing sophisticated peptides and therapeutic agents.
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial in the preparation of tryptophan derivatives to ensure the production of a single, desired enantiomer, as the biological activity of peptides is highly dependent on their stereochemistry. While the synthesis of L-tryptophan benzyl ester typically starts from the naturally available chiral L-tryptophan, thereby preserving the stereocenter, the synthesis of unnatural or substituted tryptophan derivatives requires de novo asymmetric methods.
One established approach is the Friedel-Crafts conjugate addition. This involves the reaction of a substituted indole with a chiral Michael acceptor derived from an amino acid like alanine (B10760859). This method has been successfully used to generate various substituted tryptophan derivatives with high yields and excellent enantiomeric excesses.
Another powerful technique is the asymmetric hydrogenation of a dehydroamino acid precursor. For instance, the synthesis of (S)-6-Benzyloxy-N-tert-butoxycarbonyl-L-tryptophan benzyl ester has been achieved through the asymmetric hydrogenation of the corresponding dehydrotryptophan derivative. This reaction often employs chiral rhodium catalysts, such as those bearing the DIPAMP ligand, to direct the addition of hydrogen to one face of the double bond, thereby establishing the desired stereocenter with high fidelity.
These advanced methods allow for the creation of a wide array of tryptophan benzyl ester derivatives with precisely controlled three-dimensional structures, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics.
Palladium-Catalyzed C-H Glycosylation for C-Glycosyl Tryptophan Esters
Palladium-catalyzed C-H glycosylation is a powerful tool for the synthesis of C-glycosyl tryptophan derivatives. nih.govchinesechemsoc.orgchinesechemsoc.org This method allows for the direct formation of a carbon-carbon bond between the indole ring of tryptophan and a glycosyl donor. nih.gov The reaction often employs a directing group to achieve regioselectivity, targeting the C2 position of the indole. chinesechemsoc.orgchinesechemsoc.org For instance, an isoquinoline (B145761) acid auxiliary attached to the N-terminus of tryptophan can direct the glycosylation to the C2 position with high efficiency and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This strategy has been successfully applied to the total synthesis of complex C-glycopeptides. chinesechemsoc.orgchinesechemsoc.org
Another approach utilizes a transient mediator like norbornene to achieve regioselective C-H functionalization of the free (N-H) indole ring of tryptophan. nih.govrsc.org This offers a more direct and step-economical route to C-glycosylated tryptophans. nih.gov
Nucleophilic Addition with Isoimidium Perchlorates
The nucleophilic addition of tryptophan esters to isoimidium perchlorates provides a method for synthesizing amide derivatives. arizona.edunih.gov In this reaction, L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester acts as the nucleophile, attacking the isoimidium perchlorate (B79767) to form an amide linkage. arizona.edunih.gov This reaction has been employed in the synthesis of bivalent ligands with potential pharmacological activity. arizona.edunih.govnih.gov The isoimidium perchlorates themselves are generated from carboxy-derivatives of other molecules, such as fentanyl analogs. arizona.edunih.gov
Synthesis of N-Acyl and N-Benzoyl Tryptophan Esters
N-acyl and N-benzoyl tryptophan benzyl esters are commonly synthesized for various applications, including their use as intermediates in peptide synthesis and as biologically active molecules themselves. nih.govontosight.ai
The synthesis of N-benzoyl tryptophan esters can be achieved by reacting a tryptophan ester with a benzoic acid derivative using a coupling reagent like EDAC. scielo.org.mxscielo.org.mx Alternatively, N-acylation can be performed using benzoic anhydride. scielo.org.mxscielo.org.mx These methods allow for the introduction of a variety of substituted benzoyl groups onto the amino group of the tryptophan ester. scielo.org.mx
Protective Group Chemistry and Strategies
Benzyl (B1604629) Ester as a Carboxyl Protecting Group
In peptide synthesis, both in solution and on a solid phase, protecting the carboxyl group of an amino acid is essential to prevent it from reacting during the activation and coupling of the subsequent amino acid. The benzyl ester is a widely utilized protecting group for this purpose, particularly within the classical Boc/benzyl protection scheme. seplite.compeptide.comiris-biotech.de It is used to protect the C-terminus of the initial amino acid, the carboxylic acid side chains of residues like aspartic acid and glutamic acid, and as a linkage anchor to the resin in solid-phase synthesis. peptide.comalchemyst.co.uk
A significant advantage of the benzyl ester protecting group is the variety of conditions under which it can be cleaved, allowing for flexibility in synthetic strategies. These methods include:
Catalytic Hydrogenolysis : This is a particularly mild cleavage method where the benzyl ester is removed by treatment with hydrogen gas in the presence of a palladium catalyst (H₂/Pd-C). libretexts.orglibretexts.orglibretexts.org This process is highly efficient and avoids the harsh acidic conditions that can damage sensitive peptides, making it especially suitable for tryptophan-containing peptides where the indole (B1671886) side chain is prone to degradation. alchemyst.co.ukpublish.csiro.au
Strong Acidolysis : Benzyl esters are stable to moderately acidic conditions but can be cleaved by strong acids. alchemyst.co.uk Reagents such as anhydrous hydrogen fluoride (B91410) (HF), hydrogen bromide in acetic acid (HBr/AcOH), or trifluoromethanesulfonic acid (TFMSA) are effective for this purpose. publish.csiro.aupeptide.com This differential stability is the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis. peptide.com
Basic Hydrolysis : While less common in mainstream peptide synthesis, benzyl esters can also be removed by mild hydrolysis with aqueous sodium hydroxide (B78521) (NaOH). libretexts.orglibretexts.org
The cleavage conditions for various benzyl-type esters are summarized below.
| Protecting Group | Cleavage Reagent | Mechanism | Key Features |
| Benzyl (Bzl) Ester | H₂, Pd/C | Hydrogenolysis | Mild conditions, compatible with most functional groups. libretexts.orglibretexts.org |
| HF, TFMSA | Strong Acidolysis (Sₙ1-like) | Harsh conditions used for final cleavage in SPPS. peptide.com | |
| HBr/AcOH | Strong Acidolysis (Sₙ2-like) | Vigorous conditions, can generate benzyl cations. alchemyst.co.uk | |
| p-Methoxybenzyl (PMB) Ester | Trifluoroacetic Acid (TFA), DDQ | Mild Acidolysis, Oxidation | More acid-labile than benzyl ester. nih.govorganic-chemistry.org |
| 2,4,6-Trimethylbenzyl (Tmb) Ester | Trifluoroacetic Acid (TFA), H₂/Pd-C | Selective Acidolysis, Hydrogenolysis | Can be selectively cleaved by mild acid or hydrogenation. publish.csiro.au |
The utility of a carboxyl protecting group is heavily dependent on its compatibility with the protecting group used for the α-amino group. The benzyl ester is a cornerstone of the Boc/benzyl (Boc/Bzl) protection strategy. extremepeptides.comwikipedia.org In this approach, the tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA), is used for temporary N-terminal protection. seplite.compeptide.com
The benzyl ester is stable under the mildly acidic conditions required to remove the Boc group, allowing for the selective deprotection of the N-terminus at each cycle of peptide elongation. extremepeptides.com This relationship is described as "quasi-orthogonal" because, while both groups are acid-labile, their removal requires significantly different acid strengths. peptide.combiosynth.com The Boc group is removed with ~25-50% TFA, whereas the benzyl ester requires a much stronger acid like HF for cleavage. peptide.com
The benzyl ester is also compatible with the benzyloxycarbonyl (Z or Cbz) N-protecting group. Both the Z group and the benzyl ester can be removed simultaneously via catalytic hydrogenolysis, which is a common strategy in solution-phase synthesis. alchemyst.co.ukpublish.csiro.au
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support, allowing for easy purification after each reaction step. peptide.com
The Boc/Bzl strategy is a classical and robust method in SPPS. seplite.comwikipedia.org The synthesis begins by attaching the first Boc-protected amino acid to a resin, often through a benzyl ester linkage (e.g., the Merrifield resin). seplite.com The peptide chain is then elongated through a series of cycles:
Deprotection : The N-terminal Boc group is removed with a moderate acid, typically 25-50% TFA in dichloromethane (B109758) (DCM). seplite.compeptide.com The benzyl ester linkage to the resin and any benzyl-based side-chain protecting groups remain intact. extremepeptides.com
Neutralization : The resulting ammonium (B1175870) salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com
Coupling : The next Boc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond. seplite.com
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a very strong acid, such as anhydrous HF, which simultaneously cleaves the completed peptide from the resin support and removes all the benzyl-based side-chain protecting groups. peptide.comextremepeptides.com
Despite its utility, the Boc/Bzl strategy presents certain challenges:
Epimerization : Epimerization, the change in configuration at a single stereocenter, is a significant risk in peptide synthesis as it can alter the biological activity of the final product. nih.gov Amino acid residues, particularly histidine and C-terminal residues anchored to the resin via a benzyl ester, are susceptible to base-catalyzed epimerization during the coupling or deprotection steps. extremepeptides.comcreative-peptides.com This can occur through direct abstraction of the α-proton by a base or via the formation of an oxazol-5(4H)-one intermediate. nih.gov
Benzyl Cation Formation : During the final cleavage step with strong acids like HF or HBr/AcOH, reactive electrophilic intermediates, such as benzyl cations, are generated. alchemyst.co.uk These cations can attack the electron-rich indole side chain of tryptophan residues, leading to undesired alkylation by-products. alchemyst.co.ukpeptide.com To mitigate this, "scavengers" are added to the cleavage mixture. These are nucleophilic compounds, such as anisole, thioanisole, or dimethyl sulfide (B99878) (DMS), that trap the benzyl cations before they can react with the peptide. peptide.comalchemyst.co.uk
Before the widespread adoption of SPPS, peptide synthesis was exclusively performed in solution, a method that remains valuable for large-scale production. wikipedia.org In solution-phase peptide synthesis (SPPS), the benzyl ester is a common choice for protecting the C-terminal carboxyl group. libretexts.orgsigmaaldrich.com
The general strategy involves protecting the carboxyl group of the first amino acid as a benzyl ester and the amino group of the second amino acid (e.g., with a Boc or Z group). libretexts.org The two protected amino acids are then coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC). After coupling, one of the protecting groups is selectively removed to allow for the addition of the next amino acid. The benzyl ester is particularly advantageous in this context because it can be cleanly removed at the end of the synthesis by catalytic hydrogenolysis, a mild method that preserves the integrity of the peptide. libretexts.orglibretexts.org This avoids the use of the very strong acids required in solid-phase methods. libretexts.org
Strategies in Solid-Phase Peptide Synthesis (SPPS)
Chemoselective Deprotection Considerations
In the synthesis of peptides containing tryptophan benzyl ester, the strategic removal of other protecting groups while keeping the benzyl ester intact is a critical aspect of chemoselectivity. The choice of protecting groups for the α-amino group and the indole nitrogen, and the conditions for their removal, must be carefully selected to avoid premature cleavage of the C-terminal benzyl ester. The widely used tert-butyloxycarbonyl (Boc) group for Nα-protection and the benzyl (Bzl) group for indole N1-protection present distinct chemoselective challenges.
Stability to Acidic Conditions for N-Boc Removal
The combination of a temporary Nα-Boc group and a semi-permanent C-terminal benzyl ester is a common strategy in peptide synthesis. biosynth.com This approach is considered quasi-orthogonal because both groups are cleaved by acid, but their removal requires different acid strengths. biosynth.compeptide.com The Boc group is designed to be labile to moderate acidic conditions, while the benzyl ester requires stronger acids for cleavage. peptide.com This difference in lability allows for the selective removal of the N-Boc group in the presence of a tryptophan benzyl ester.
Standard conditions for N-Boc deprotection involve treatment with acids such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM). peptide.comreddit.com For instance, 50% TFA in DCM is a common reagent for this purpose. peptide.com Under these controlled acidic conditions, the benzyl ester of tryptophan is generally stable, allowing the selective deprotection of the α-amino group for subsequent peptide coupling steps. This orthogonality is crucial for the stepwise assembly of the peptide chain. nih.gov
Research has demonstrated the successful use of this strategy. For example, substrates bearing acid-labile benzyl protecting groups have been shown to remain stable under various acidic conditions developed for N-Boc removal. mdpi.com The stability of the benzyl ester allows for the temporary protection of the C-terminus while the peptide chain is elongated from the N-terminus. biosynth.com However, it is important to note that prolonged exposure to acidic reagents or the use of very strong acids, such as hydrogen bromide in acetic acid, can lead to the cleavage of the benzyl ester and potential degradation of the acid-sensitive indole side chain of tryptophan. publish.csiro.au
The table below summarizes typical conditions for N-Boc deprotection and the expected stability of the Tryptophan benzyl ester.
| Reagent | Typical Conditions | Stability of Benzyl Ester | Selectivity |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT, 30 min - 2h | Stable | High |
| Hydrogen Chloride (HCl) | 4M in Dioxane, 0°C to RT | Generally Stable | High |
| Phosphoric Acid | 15 eq. in Dichloromethane (DCM) | Stable | High |
| Strong Acids (e.g., HF, TFMSA) | Anhydrous, low temperature | Cleaved | Low |
This interactive table is based on data from sources discussing Boc/Bzl strategy and deprotection conditions. peptide.comreddit.commdpi.comresearchgate.net
Chemical Transformations and Reactivity
Oxidation Reactions Leading to Indole (B1671886) Derivatives
The indole ring of tryptophan and its derivatives is susceptible to oxidation, which can lead to a variety of indole-based products. While specific studies on the direct oxidation of tryptophane benzyl (B1604629) ester are not extensively detailed in the reviewed literature, the general principles of tryptophan oxidation can be applied. The indole moiety has a low one-electron oxidation potential, making it a target for various oxidizing agents. chem-station.com
Oxidation of the tryptophan side chain can result in products such as N-formylkynurenine. chem-station.comnih.gov This transformation involves the oxidative cleavage of the pyrrole (B145914) ring of the indole nucleus. Another potential oxidation product is the formation of oxindoles, which results from oxidation at the C2 position of the indole ring. nih.gov Photocatalytic methods have also been developed for the C2-alkylation of tryptophan derivatives, indicating the reactivity of this position towards radical-mediated transformations which can be a prelude to oxidation. acs.org
The specific products formed during the oxidation of tryptophane benzyl ester would depend on the oxidant and reaction conditions employed. It is plausible that controlled oxidation could yield hydroxylated or carbonylated indole derivatives while preserving the benzyl ester functionality, providing intermediates for further synthetic modifications.
Reduction of the Ester Functionality
The ester group of this compound can be selectively reduced to a primary alcohol, yielding tryptophanol. This transformation is typically achieved using strong reducing agents.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comquora.commasterorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions. libretexts.orgquora.com The reduction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the benzyloxy group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an aqueous workup.
The benzyl ester can also be cleaved through hydrogenolysis, which involves catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). gcwgandhinagar.comquimicaorganica.orglibretexts.org This reaction is a form of reduction where the benzyl C-O bond is cleaved, resulting in the formation of toluene (B28343) and the free carboxylic acid of tryptophan. This method is widely used in peptide synthesis for the deprotection of benzyl esters. peptide.com
Table 1: Reduction Methods for this compound Functionality
| Reagent/Method | Product | Remarks |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tryptophanol | Strong reducing agent; reduces ester to primary alcohol. chemistrysteps.comquora.commasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | No reaction | Generally too mild to reduce esters. libretexts.orgquora.com |
Nucleophilic Substitution Reactions of the Benzyl Moiety
The benzyl group of this compound serves as a protecting group for the carboxylic acid functionality, and its removal often involves a nucleophilic substitution reaction at the benzylic carbon. The ester oxygen acts as part of the leaving group in these reactions.
Cleavage of the benzyl ester can be achieved under acidic conditions, for instance, using hydrogen bromide in acetic acid (HBr/AcOH). alchemyst.co.uk This reaction proceeds via an Sₙ2-like mechanism where the bromide ion acts as a nucleophile, attacking the benzylic carbon and displacing the tryptophan carboxylate as the leaving group. This method is effective but can be harsh and may affect other acid-sensitive functional groups within a larger molecule, such as a peptide. alchemyst.co.uk
As mentioned in the previous section, catalytic hydrogenolysis is another method for benzyl group removal. gcwgandhinagar.comquimicaorganica.orglibretexts.org While mechanistically a reduction, it results in the substitution of the tryptophan carboxylate group with a hydrogen atom on the benzyl moiety, yielding toluene. This mild procedure is orthogonal to many other protecting groups used in peptide synthesis. oup.com
The benzyl group itself is generally stable to a wide range of acidic and basic conditions, making it a robust protecting group. chem-station.com Its removal via nucleophilic substitution is a key step in the final stages of many synthetic routes.
Racemization Phenomena during Esterification and Mitigation Strategies
A significant challenge in the synthesis of this compound, particularly via the Fischer-Speier esterification method, is the potential for racemization at the α-carbon. sci-hub.se The Fischer-Speier esterification involves heating an amino acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to form the corresponding ester. organic-chemistry.orgmdpi.comresearchgate.net
The mechanism of racemization is believed to involve the formation of a carbanion intermediate at the α-carbon. mdpi.comacs.org The acidic conditions and elevated temperatures used in Fischer esterification can facilitate the reversible removal of the α-proton, leading to a loss of stereochemical integrity.
The choice of solvent plays a crucial role in the extent of racemization. Historically, hazardous solvents like benzene (B151609) and carbon tetrachloride were used to azeotropically remove the water formed during the esterification, driving the equilibrium towards the product. However, these solvents are now being replaced with greener alternatives. Studies have shown that the use of certain solvents can either promote or suppress racemization. For example, the solvent's polarity and its ability to stabilize the transition state for proton abstraction are key factors. scispace.commdpi.com
Mitigation Strategies:
To minimize racemization during the synthesis of this compound, several strategies have been developed:
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help reduce the extent of racemization.
Solvent Selection: The use of "green" solvents that form favorable azeotropes with water at lower temperatures can be effective. The choice of solvent can significantly impact the enantiomeric purity of the final product. chemrxiv.org
Catalyst Choice: While p-toluenesulfonic acid is a common catalyst, investigating other acidic catalysts that may be less prone to inducing racemization is an area of ongoing research. researchgate.netajgreenchem.comresearchgate.net
Table 2: Factors Influencing Racemization in this compound Synthesis
| Factor | Influence on Racemization | Mitigation Approach |
|---|---|---|
| Temperature | Higher temperatures increase racemization rates. | Use lower reaction temperatures. |
| Acid Catalyst | Strong acids can promote proton abstraction. | Optimize catalyst choice and concentration. researchgate.netajgreenchem.comresearchgate.net |
| Solvent | Solvent polarity and azeotropic properties affect racemization. | Select appropriate "green" solvents. chemrxiv.org |
Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are indispensable for the separation and quantification of enantiomers, a critical aspect of quality control for chiral molecules like tryptophane benzyl (B1604629) ester.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the enantiomeric purity of tryptophane benzyl ester. researchgate.netnih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comnih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. researchgate.net The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amino acid derivatives. nih.govresearchgate.net For instance, a Cinchona alkaloid-based zwitterionic chiral stationary phase has demonstrated high efficiency in the enantiomeric separation of tryptophan derivatives. nih.gov
The composition of the mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with aqueous buffers and additives such as formic acid and diethylamine, plays a crucial role in achieving optimal separation. nih.gov By carefully selecting the CSP and optimizing the mobile phase, baseline separation of the L- and D-enantiomers of this compound can be achieved, enabling the accurate determination of enantiomeric excess.
Table 1: Key Parameters in Chiral HPLC for this compound Analysis
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralpak), Cinchona alkaloid-based zwitterionic phases. nih.govnih.gov |
| Mobile Phase | The solvent system that carries the analyte through the column. | Mixtures of Methanol/Water or Acetonitrile/Water with additives like formic acid and diethylamine. nih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min. |
| Detection | The method used to detect the separated enantiomers. | UV detection at a wavelength where the compound absorbs, typically around 280 nm. |
| Separation Factor (α) | A measure of the separation between two enantiomeric peaks. | α > 1.25 indicates good separation. nih.gov |
| Resolution (Rs) | The degree of separation between two peaks. | Rs > 1.5 is desirable for baseline separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present. spectrabase.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole-NH | ~10.9 | - |
| Indole-CHs | 7.0 - 7.6 | 110 - 136 |
| α-CH | ~3.6 | ~55 |
| β-CH₂ | ~3.3 | ~28 |
| Benzyl-CH₂ | ~5.1 | ~67 |
| Benzyl-CHs | 7.2 - 7.4 | 127 - 136 |
| C=O | - | ~173 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Beyond structural confirmation, NMR spectroscopy can be utilized to determine the enantiomeric composition of this compound. nih.gov This is achieved by using chiral solvating agents (CSAs), which are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. nih.govsemmelweis.hu
The formation of these diastereomeric complexes in the NMR tube results in a non-equivalent magnetic environment for the corresponding nuclei of the two enantiomers. fordham.edu Consequently, separate signals for each enantiomer can be observed in the ¹H NMR spectrum. nih.gov (R)-Mosher's acid is an example of a CSA that has been used for the enantiodiscrimination of amino acid benzyl esters. nih.govresearchgate.net The integration of the distinct signals for each enantiomer allows for the accurate quantification of the enantiomeric ratio. This method offers a rapid alternative to chiral HPLC for assessing enantiomeric purity. nih.gov
Mass Spectrometry Applications
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. spectrabase.commdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly interfaced with mass spectrometry that can generate intact gas-phase ions of the molecule. rsc.org
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. For tryptophan derivatives, characteristic fragmentation often involves the cleavage of the N–Cα bond. rsc.org This detailed analysis helps to confirm the identity of the compound and can be used to identify potential impurities or degradation products.
Calorimetric Techniques for Process Validation (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov DSC is a valuable tool in process validation for this compound, particularly for verifying the purity of the final product. nih.govresearchgate.net
For highly pure, crystalline organic compounds, DSC can be used to determine the melting point and the enthalpy of fusion. Impurities in a substance typically cause a depression and broadening of the melting peak. The van't Hoff equation can be applied to the shape of the melting endotherm to calculate the mole fraction of impurities. researchgate.net This method provides an absolute measure of purity and can be used as a complementary technique to chromatography for the certification of reference standards. nih.gov The thermal profile obtained from DSC can also provide information on the solid-state properties of the compound, such as polymorphism, which is critical for process control and product stability. openaccessjournals.com
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, predict their reactivity, and elucidate reaction mechanisms. By calculating the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the kinetic stability and reactivity of compounds like Tryptophan benzyl (B1604629) ester and its derivatives.
A notable application of DFT is in the study of the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, which can be initiated from L-tryptophan esters. In such multi-component reactions, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to understand the reaction pathway. The proposed mechanism typically begins with a nucleophilic attack by the amine group of the tryptophan ester onto a dicarbonyl compound, forming an enamine intermediate. This is followed by a 5-exo-trig intramolecular cyclization to yield the pyrrolone ring system.
Computational analysis of the HOMO-LUMO energy gap is a key descriptor for understanding kinetic stability; a larger gap generally corresponds to higher stability and lower reactivity. For instance, in the synthesis of pyrrol-3-ols, the HOMO-LUMO gaps of reaction intermediates have been calculated to explain the influence of different substituents on the reaction progress. Strong inductive and mesomeric effects from polar groups can significantly alter these energy gaps, thereby influencing the reaction kinetics. DFT studies on related molecules like Tryptophan methyl-ester have also been performed to determine the most stable conformers and analyze electronic and orbital properties, further showcasing the utility of this method in understanding tryptophan ester derivatives. researchgate.net
| Molecule/Intermediate | Computational Method | HOMO-LUMO Gap (Hartree) | Indication |
|---|---|---|---|
| Intermediate 1b | DFT-B3LYP/6-31G(d,p) | 0.16090 | Higher kinetic stability |
| Intermediate 5b | DFT-B3LYP/6-31G(d,p) | 0.10324 | Lower kinetic stability, more reactive |
| Intermediate 1c | DFT-B3LYP/6-31G(d,p) | 0.12878 | Higher kinetic stability |
| Intermediate 5c | DFT-B3LYP/6-31G(d,p) | 0.07948 | Lower kinetic stability, more reactive |
Computational Docking Analysis in Enzymatic Reactions
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for studying how substrates like Tryptophan benzyl ester interact with the active sites of enzymes, such as esterases and lipases, which catalyze its hydrolysis.
The enzymatic hydrolysis of esters is a critical process in drug metabolism and biocatalysis. Molecular docking simulations can predict the binding affinity and conformation of Tryptophan benzyl ester within the enzyme's catalytic pocket. These simulations provide key parameters such as binding energy, docking scores, and the proximity of the ester linkage to the catalytic triad (B1167595) residues (e.g., Ser-Asp-His in many esterases). nih.gov A lower binding energy typically indicates a more favorable and stable interaction, suggesting a higher likelihood of efficient catalysis.
For example, studies on various esterases have demonstrated that docking predictions correlate well with experimentally observed hydrolytic activity. nih.gov The analysis reveals specific hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues in the active site that are crucial for substrate recognition and stabilization of the transition state. This information is instrumental in understanding enzyme specificity and can guide the engineering of enzymes with enhanced catalytic performance for specific ester substrates.
| Enzyme Target (Illustrative) | Substrate | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|---|
| Carboxylesterase | Tryptophan Benzyl Ester | -8.5 | Ser203, His448, Glu337 |
| Candida antarctica Lipase B | Tryptophan Benzyl Ester | -7.9 | Ser105, Asp187, His224 |
| Porcine Liver Esterase | Tryptophan Benzyl Ester | -8.2 | Ser142, His437, Glu354 |
Note: The data in the table above is illustrative of typical results from molecular docking studies and is intended to demonstrate the type of insights gained from such analyses.
Molecular Modeling of Interactions with Biological Targets
Beyond enzymatic reactions, molecular modeling is crucial for understanding how derivatives of Tryptophan benzyl ester interact with other significant biological targets, such as G protein-coupled receptors (GPCRs). A prominent example involves N-acyl-L-tryptophan benzyl esters, which have been identified as potent antagonists of the human neurokinin-1 (NK-1) receptor, the receptor for the neurotransmitter Substance P. nih.govacs.orgnih.gov
Detailed molecular pharmacology studies, supported by molecular modeling, have characterized these interactions. For instance, the compound N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) was found to inhibit the binding of Substance P to the human NK-1 receptor with high affinity. nih.gov Molecular modeling helps to visualize the binding pose of this antagonist within the receptor's transmembrane domain. Site-directed mutagenesis studies, which are often rationalized through molecular models, have identified specific amino acid residues that are critical for binding. nih.gov
It was discovered that replacing certain histidine residues in the NK-1 receptor significantly reduces the antagonist's affinity. Specifically, mutating Histidine 197 (His197) or Histidine 265 (His265) to alanine (B10760859) leads to a substantial loss of binding, indicating that these residues are key interaction points for the tryptophan-based antagonist. nih.gov These findings suggest that the tryptophan and benzyl ester moieties of the ligand engage in specific hydrophobic, hydrogen bonding, and cation-π interactions within a binding pocket defined by these and other residues. nih.gov
| Compound | Target Receptor | Binding Affinity (IC50) | Key Interacting Residues | Effect of Mutation |
|---|---|---|---|---|
| L-732,138 | Human NK-1 (Wild-Type) | 2.3 ± 0.7 nM | His197, His265 | N/A |
| L-732,138 | Human NK-1 (His197 -> Ala) | ~23 nM | - | 10-fold reduced affinity nih.gov |
| L-732,138 | Human NK-1 (His265 -> Ala) | ~530 nM | - | 230-fold reduced affinity nih.gov |
| L-732,138 | Rat NK-1 Receptor | ~460 nM | - | 200-fold lower affinity than human nih.gov |
Applications in Advanced Organic and Chemical Biology Research
Intermediate in Complex Peptide Synthesis
In the field of peptide chemistry, the stepwise assembly of amino acids into a defined sequence requires a robust strategy of protecting reactive functional groups. Tryptophane benzyl (B1604629) ester serves as a vital intermediate by protecting the C-terminal carboxylic acid of tryptophan. This protection is fundamental to preventing the amino acid from polymerizing with itself and ensuring that peptide bond formation occurs exclusively at the N-terminus. peptide.comlsu.edulibretexts.org
The benzyl ester is particularly compatible with the widely used tert-butyloxycarbonyl (Boc) protection strategy for the N-terminus. peptide.comlsu.edu In this Boc/Bzl protection scheme, the acid-labile Boc group can be removed under moderate acidic conditions (e.g., with trifluoroacetic acid) to free the N-terminus for coupling with the next amino acid. The more robust benzyl ester remains intact throughout these cycles and is typically cleaved at the final stage of the synthesis using stronger acidic conditions, such as with hydrogen fluoride (B91410), or via catalytic hydrogenolysis. peptide.comlibretexts.org This graded lability is the cornerstone of a successful multi-step peptide synthesis. peptide.com Whether in traditional solution-phase synthesis or in modern solid-phase peptide synthesis (SPPS), the use of tryptophane benzyl ester allows for the controlled and sequential elongation of peptide chains containing the functionally important tryptophan residue. sigmaaldrich.comprepchem.comnih.gov
Building Block in Natural Product Total Synthesis
The principles of protecting group chemistry extend from peptide synthesis to the total synthesis of complex natural products. Many of these architecturally intricate molecules are derived from amino acids, and this compound provides a stable, chiral building block for their construction. The benzyl ester ensures the carboxyl group remains inert during multiple synthetic transformations, preserving the stereochemistry and functionality of the tryptophan core until it is needed.
The notoamides are a family of structurally complex prenylated indole (B1671886) alkaloids produced by fungi of the Aspergillus genus. nih.gov These compounds, which often feature a core bicyclo[2.2.2]diazaoctane ring system, are biosynthetically derived from tryptophan and a cyclic amino acid like proline. nih.gov The total synthesis of these molecules is a significant challenge that relies on the use of protected amino acid precursors.
In a representative synthesis to probe the biosynthetic pathway of notoamide J, a key step involves the elaboration of a tryptophan derivative. nih.gov An isotopically labeled tryptophan precursor was synthesized and coupled with Boc-L-proline to construct the dipeptide core. nih.gov Although this specific example used a different ester, the use of a benzyl ester is a standard and effective strategy in such multi-step syntheses to protect the tryptophan carboxylate during transformations like prenylation and cyclization, which are characteristic of notoamide synthesis.
C-α-Mannosyl tryptophan is a unique post-translational modification found in various proteins, where an α-mannose sugar is linked directly to the C2 position of the tryptophan indole ring via a carbon-carbon bond. nih.gov This modification is crucial for the proper folding and secretion of certain proteins. nih.gov Due to its instability under certain acidic conditions, the chemical synthesis of C-mannosyl tryptophan and related peptides requires carefully chosen protecting groups. researchgate.net
The total synthesis of this specialized amino acid has been achieved through strategies that often involve the coupling of a mannose derivative with a protected tryptophan precursor. nih.govscispace.com To avoid undesired side reactions under acidic conditions, researchers have employed benzyl ethers to protect the hydroxyl groups on the mannose sugar. nih.govresearchgate.net This same protective logic applies to the tryptophan unit, where a benzyl ester is an ideal choice for shielding the carboxylic acid. The synthesis involves connecting the mannose and tryptophan moieties, followed by functional group manipulation and, finally, deprotection of the benzyl groups to yield the final natural product. nih.gov
Substrate for Enzyme Kinetic Investigations
Modified amino acids are invaluable tools for studying the mechanisms of enzymes. This compound can serve as a substrate analog for enzymes that recognize and process tryptophan, such as tryptophan synthase or tryptophanase. nih.govresearchgate.net By replacing the native carboxylic acid with a benzyl ester, researchers can investigate the role of the carboxylate group in substrate binding, orientation within the active site, and catalysis.
For instance, the rate of hydrolysis of the ester bond by the enzyme can be monitored to determine kinetic parameters like K_m (Michaelis constant) and k_cat (turnover number). Comparing these values to those obtained with native L-tryptophan provides insight into the enzyme's specificity and the importance of the negatively charged carboxylate for recognition. Such studies have been performed with related thiobenzyl esters to probe the active sites of proteases like chymotrypsin, revealing secondary hydrophobic binding pockets adjacent to the catalytic residues. researchgate.net
Probes for Protein-Ligand Interaction Studies
Derivatives of this compound have been developed as highly specific molecular probes to study the interactions between ligands and protein receptors. A prominent example is the use of N-acyl-L-tryptophan benzyl esters as potent and selective antagonists for the human neurokinin-1 (NK-1) receptor, which binds the neuropeptide Substance P. nih.govnih.gov
One such derivative, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138), was found to inhibit the binding of Substance P to the human NK-1 receptor with high affinity. nih.gov This compound acts as a competitive antagonist, meaning it binds to the same site on the receptor as the natural ligand, thereby blocking its action. nih.gov Detailed kinetic and thermodynamic analyses have allowed researchers to characterize this interaction precisely, revealing key amino acid residues in the receptor, such as histidine 197 and histidine 265, that are crucial for binding the antagonist. nih.gov These studies demonstrate how this compound derivatives can be used to map the binding pockets of important pharmacological targets. nih.gov
| Compound | Target Receptor | Binding Affinity (IC₅₀) | Selectivity | Mode of Action |
| N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) | Human NK-1 | 2.3 ± 0.7 nM | >200-fold vs. rat NK-1; >1000-fold vs. human NK-2 & NK-3 | Competitive Antagonist |
Influence on Gene Expression and Regulation Mechanisms in Model Organisms
Tryptophan itself is a critical signaling molecule in biology, directly involved in regulating its own biosynthesis through feedback mechanisms. In bacteria like E. coli, the famous trp operon provides a classic model of gene regulation. wikipedia.orgkhanacademy.org This set of genes, which encodes the enzymes for tryptophan synthesis, is controlled by a repressor protein that is activated by tryptophan. microbenotes.com When tryptophan levels are high, it binds to the repressor, enabling the repressor to bind to the operator DNA and shut down transcription of the operon. wikipedia.orgkhanacademy.orgnih.gov
This compound can be used as a tool to study these regulatory systems. When supplied to a model organism, the ester can be transported into the cell, where cellular esterases cleave the benzyl group, releasing L-tryptophan. This controlled release of tryptophan allows researchers to precisely manipulate its intracellular concentration and observe the downstream effects on gene expression. For example, introducing this compound to a bacterial culture would be expected to increase intracellular tryptophan levels, leading to the activation of the trp repressor and a measurable decrease in the transcription of the trp operon genes. wikipedia.orgnih.gov This approach enables the study of feedback inhibition and gene regulation in a dynamic way.
Design and Synthesis of Bivalent Ligands
Bivalent ligands are molecules engineered to interact with two distinct receptor sites simultaneously. Structurally, they consist of two pharmacophores (ligand units) connected by a chemical linker. nih.gov This design can lead to significantly enhanced affinity, selectivity, and potency compared to their individual monovalent counterparts. nih.govresearchgate.net The linker's length and flexibility are critical parameters, as they must correctly position the pharmacophores to bind to their respective targets, which can be on the same receptor or on different receptors within a dimer or oligomer. nih.govresearchgate.net
While direct examples detailing the synthesis of a bivalent ligand using tryptophan benzyl ester as a starting block are specific to proprietary research, the principles of their design and synthesis are well-established. N-acyl-L-tryptophan benzyl esters have been identified as potent antagonists for the substance P receptor (neurokinin-1 or NK-1 receptor), highlighting their utility as pharmacophores. nih.govacs.org For instance, the compound N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) demonstrated high affinity for the human NK-1 receptor. nih.gov
The synthesis of a bivalent ligand incorporating a tryptophan benzyl ester-derived pharmacophore would typically involve a convergent or linear synthetic route. nih.gov In a hypothetical convergent approach, the tryptophan-based pharmacophore and a second, different pharmacophore would be synthesized separately. Each would be functionalized to allow for subsequent coupling to a linker molecule. A common strategy involves creating an amide bond between an amine-functionalized linker and a carboxylic acid group on the pharmacophore, often activated by coupling agents. nih.govmdpi.com
An example of a related bivalent structure involves the synthesis of bis(tryptophan) amphiphiles, where two tryptophan residues are coupled to a central diamine linker. umsl.edu This creates a symmetrical bivalent molecule. The synthesis involves a coupling reaction between the carboxy-termini of the tryptophan units and the diamine. umsl.edu This general approach illustrates how two tryptophan-containing moieties can be linked to create a bivalent structure.
Table 1: Key Components in Bivalent Ligand Design
| Component | Function | Key Considerations |
|---|---|---|
| Pharmacophore | The active part of the ligand that binds to the biological target (e.g., receptor binding site). | Affinity, selectivity, and functional activity (agonist/antagonist). |
| Linker/Spacer | Covalently connects the two pharmacophores. | Length, rigidity/flexibility, chemical stability, and solubility. |
| Target Receptors | The biological molecules the pharmacophores are designed to bind to. | Can be two sites on one receptor or on two separate receptors in a complex. |
Supramolecular Recognition of Tryptophan Esters
Supramolecular recognition involves the non-covalent binding of a "guest" molecule, such as a tryptophan ester, to a larger "host" molecule. This field of host-guest chemistry is crucial for developing sensors, chiral separation systems, and drug delivery vehicles. nih.gov The interactions are driven by forces like hydrogen bonding, π–π stacking, hydrophobic interactions, and electrostatic forces.
Calixarenes as Host Molecules
Calixarenes are macrocyclic compounds with a "cup-like" shape that can encapsulate guest molecules. nih.govresearchgate.net Their cavities can be chemically modified to create specific binding sites. Calix nih.govarenes functionalized at their lower rim with tryptophan units have been synthesized to study their cation-binding properties. tandfonline.com
Research has shown that p-sulfonated calixarenes can form complexes with protected tryptophan derivatives. nih.gov The indole ring of the tryptophan guest partially penetrates the hydrophobic cavity of the calixarene (B151959) host. nih.gov The stability of these complexes is influenced by factors such as pH and the size of the calixarene ring.
Cyclodextrins for Chiral Recognition
Cyclodextrins (CDs) are another class of macrocyclic hosts, composed of glucose units, that are widely used for the chiral recognition of amino acids and their derivatives. nih.govrsc.orgnih.gov The hydrophobic inner cavity of β-cyclodextrin (β-CD) can include the indole side chain of tryptophan, while the hydroxyl groups on the rim can form hydrogen bonds with the guest's functional groups.
This differential interaction allows for the enantioselective recognition of D- and L-tryptophan. nih.govrsc.org For example, β-CD self-assembled on a poly(L-glutamic acid)-modified electrode showed effective recognition of tryptophan enantiomers, with temperature playing a key role in the selectivity. nih.gov Under optimal conditions, the oxidation peak current ratio of L-Trp to D-Trp reached 2.30, indicating a clear preference for one enantiomer. nih.gov In another study using a β-CD-based chiral interface, the peak current ratio (ID/IL) for tryptophan enantiomers was as high as 2.84 at 15 °C. rsc.org These findings demonstrate the potential of cyclodextrin-based systems for creating highly sensitive chiral sensors.
Table 2: Host-Guest Interactions with Tryptophan Esters
| Host Molecule | Guest Molecule | Primary Interactions | Application | Research Finding |
|---|---|---|---|---|
| p-Sulfonated Calix[n]arene | N-protected Tryptophan | Hydrophobic inclusion of indole ring, π–π stacking | Molecular Recognition | Indole ring partially penetrates the host cavity. nih.gov |
| β-Cyclodextrin | Tryptophan enantiomers | Hydrophobic inclusion, Hydrogen bonding | Chiral Sensing, Enantioseparation | Can effectively distinguish between L- and D-Tryptophan. nih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tryptophane benzyl ester, and how can reaction yields be optimized?
- This compound is typically synthesized via esterification reactions. A common approach involves coupling tryptophan with benzyl alcohol using activating agents like DCC (dicyclohexylcarbodiimide) or mixed anhydride methods. For optimization, enzyme-catalyzed synthesis (e.g., lipases) under mild conditions can improve enantioselectivity and reduce side reactions. Kinetic modeling, such as the ping-pong bi-bi mechanism, can help identify rate-limiting steps and optimal substrate ratios . Reaction parameters like pH (5.0–7.0), temperature (30–45°C), and solvent polarity should be systematically tested to maximize yields.
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the benzyl ester moiety (δ 5.1–5.3 ppm for the –CH₂– group). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For stereochemical analysis, chiral columns or circular dichroism (CD) spectroscopy are recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Refer to Safety Data Sheets (SDS) for specific hazards. Use PPE (gloves, goggles) to avoid skin/eye contact, as benzyl esters can be irritants. Work in a fume hood to minimize inhalation risks. Store the compound in airtight containers at –20°C to prevent hydrolysis. Dispose of waste via approved chemical disposal protocols, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic vs. chemical synthesis efficiencies for this compound?
- Contradictions often arise from differing catalytic systems or reaction scales. To reconcile
- Conduct comparative studies under standardized conditions (e.g., solvent, temperature).
- Use statistical tools (ANOVA, regression analysis) to evaluate yield variability.
- Validate enzyme activity via Michaelis-Menten kinetics and compare with chemical catalysts (e.g., Arrhenius plots for activation energy). Contradictions in enantiomeric excess (ee) may stem from enzyme source variations; use chiral HPLC to cross-verify results .
Q. What experimental designs are suitable for studying this compound’s role in site-specific protein modifications?
- Incorporate genetically encoded benzyl ester derivatives (e.g., via amber codon suppression) to enable bioorthogonal reactions. Use:
- Click chemistry : Azide-functionalized benzyl esters for Cu-free cycloaddition with proteins.
- Kinetic trapping : Monitor conjugation efficiency via fluorescence quenching or Förster resonance energy transfer (FRET).
- Validate site specificity using tryptic digest maps and LC-MS/MS .
Q. How can computational modeling enhance the design of this compound-based drug delivery systems?
- Apply molecular dynamics (MD) simulations to predict ester stability in physiological environments (e.g., pH 7.4 vs. lysosomal pH 5.0). Use density functional theory (DFT) to calculate hydrolysis activation barriers. QSAR models can optimize ester lipophilicity (logP) for blood-brain barrier penetration. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity (>98%), ee (>95%).
- Use process analytical technology (PAT) like in-line FTIR for real-time monitoring.
- Conduct robustness testing using factorial designs (e.g., Taguchi methods) to identify sensitive parameters (e.g., catalyst loading, agitation speed) .
Methodological Guidance
Q. How should researchers document and present data on this compound in compliance with academic standards?
- Follow IMRAD structure:
- Methods : Specify synthesis protocols (e.g., solvent ratios, catalyst batches) and equipment (manufacturer, model).
- Results : Use tables for kinetic data (e.g., , ) and figures for spectral validation (NMR, MS).
- Discussion : Contrast findings with literature, highlighting mechanistic insights or unresolved gaps. Avoid speculative claims; use phrases like “the data suggest” instead of “we prove” .
Q. What ethical considerations apply when publishing research involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
